![molecular formula C17H17ClN2O3S B4852243 N-(3-acetylphenyl)-N'-(5-chloro-2,4-dimethoxyphenyl)thiourea](/img/structure/B4852243.png)
N-(3-acetylphenyl)-N'-(5-chloro-2,4-dimethoxyphenyl)thiourea
Overview
Description
N-(3-acetylphenyl)-N'-(5-chloro-2,4-dimethoxyphenyl)thiourea, also known as ACT, is a compound that has been widely studied for its potential therapeutic applications in various diseases. This compound belongs to the class of thioureas, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-N'-(5-chloro-2,4-dimethoxyphenyl)thiourea involves the modulation of various signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways. N-(3-acetylphenyl)-N'-(5-chloro-2,4-dimethoxyphenyl)thiourea has been shown to inhibit the activity of these pathways, leading to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-N'-(5-chloro-2,4-dimethoxyphenyl)thiourea has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-angiogenic activities. N-(3-acetylphenyl)-N'-(5-chloro-2,4-dimethoxyphenyl)thiourea has also been shown to improve glucose homeostasis and insulin sensitivity in diabetic animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-acetylphenyl)-N'-(5-chloro-2,4-dimethoxyphenyl)thiourea in lab experiments is its potent biological activity, which allows for the study of its effects at low concentrations. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of N-(3-acetylphenyl)-N'-(5-chloro-2,4-dimethoxyphenyl)thiourea. One direction is the development of novel formulations that can improve its solubility and bioavailability. Another direction is the investigation of its potential therapeutic applications in other diseases, such as cardiovascular disease and inflammatory disorders. Additionally, the elucidation of its precise mechanism of action and the identification of its molecular targets can provide valuable insights into its therapeutic potential.
Scientific Research Applications
N-(3-acetylphenyl)-N'-(5-chloro-2,4-dimethoxyphenyl)thiourea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, N-(3-acetylphenyl)-N'-(5-chloro-2,4-dimethoxyphenyl)thiourea has been shown to exhibit potent anti-tumor activity by inducing apoptosis and inhibiting angiogenesis. In diabetes research, N-(3-acetylphenyl)-N'-(5-chloro-2,4-dimethoxyphenyl)thiourea has been found to improve glucose homeostasis and insulin sensitivity. In neurodegenerative disorder research, N-(3-acetylphenyl)-N'-(5-chloro-2,4-dimethoxyphenyl)thiourea has been shown to protect against neuronal damage and improve cognitive function.
properties
IUPAC Name |
1-(3-acetylphenyl)-3-(5-chloro-2,4-dimethoxyphenyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-10(21)11-5-4-6-12(7-11)19-17(24)20-14-8-13(18)15(22-2)9-16(14)23-3/h4-9H,1-3H3,(H2,19,20,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPCQZPIANYAKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NC2=CC(=C(C=C2OC)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-(5-chloro-2,4-dimethoxyphenyl)thiourea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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